(1-Methoxypropan-2-YL)[1-(thiophen-2-YL)ethyl]amine

Catalog No.
S13778016
CAS No.
M.F
C10H17NOS
M. Wt
199.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Methoxypropan-2-YL)[1-(thiophen-2-YL)ethyl]amin...

Product Name

(1-Methoxypropan-2-YL)[1-(thiophen-2-YL)ethyl]amine

IUPAC Name

1-methoxy-N-(1-thiophen-2-ylethyl)propan-2-amine

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

InChI

InChI=1S/C10H17NOS/c1-8(7-12-3)11-9(2)10-5-4-6-13-10/h4-6,8-9,11H,7H2,1-3H3

InChI Key

SYGXRDNHMVQHCH-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(C)C1=CC=CS1

(1-Methoxypropan-2-yl)[1-(thiophen-2-yl)ethyl]amine is a unique chemical compound characterized by a combination of a methoxy group, a propan-2-yl group, and a thiophene ring. This compound belongs to the class of amines and is notable for its potential applications in medicinal chemistry and materials science. The thiophene moiety contributes significantly to its electronic properties, making it an interesting candidate for further research in various fields, including pharmacology and organic synthesis.

, which enhance its utility in synthetic organic chemistry:

  • Oxidation: The thiophene ring can be oxidized under specific conditions, potentially forming sulfoxides or sulfones.
  • Reduction: The compound can be reduced to yield different derivatives, with reducing agents such as sodium borohydride or lithium aluminum hydride commonly employed.
  • Substitution: The amine group can participate in substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Electrophiles for Substitution: Alkyl halides, acyl chlorides.

Research indicates that (1-Methoxypropan-2-yl)[1-(thiophen-2-yl)ethyl]amine exhibits potential biological activities. Its amine group facilitates hydrogen bonding with biomolecules, while the thiophene ring can engage in π-π interactions. These interactions may modulate the activity of enzymes and receptors, suggesting the compound's utility in pharmacological studies. Ongoing research aims to elucidate its mechanisms of action and potential therapeutic applications.

The synthesis of (1-Methoxypropan-2-yl)[1-(thiophen-2-yl)ethyl]amine typically involves multi-step processes. A common synthetic route begins with the reaction of thiophene with N,N-dimethylformamide to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. Subsequently, this aldehyde reacts with hydroxylamine hydrochloride to yield 2-thiopheneacetaldehyde oxime, which is finally reduced to obtain 2-thiopheneethylamine.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, laboratory methods can be scaled up for larger applications with appropriate modifications to reaction conditions and equipment.

(1-Methoxypropan-2-yl)[1-(thiophen-2-yl)ethyl]amine has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
  • Medicine: Research is ongoing to explore its potential therapeutic applications.
  • Industry: It is utilized in developing new materials and chemical processes.

Interaction studies of (1-Methoxypropan-2-yl)[1-(thiophen-2-yl)ethyl]amine focus on its binding affinity and activity modulation concerning various biological targets. Its ability to form hydrogen bonds and engage in π interactions suggests that it could affect enzyme activity or receptor signaling pathways. Ongoing research aims to elucidate these mechanisms further, potentially leading to new therapeutic applications.

Several compounds share structural similarities with (1-Methoxypropan-2-yl)[1-(thiophen-2-yl)ethyl]amine:

Compound NameStructural FeaturesUnique Aspects
2-ThiopheneethylamineLacks the methoxypropan-2-yl groupSimpler structure; less solubility compared to (1-Methoxypropan-2-yl)[...].
Methyl-(2-thiophen-2-yl)-ethylamineContains a methyl group instead of methoxypropanDifferent electronic properties due to the absence of the methoxy group.
(1-Methoxypropan-2-yl)[(3-methylphenyl)methyl]amineContains a 3-methylphenyl groupDistinct pharmacological profiles due to different aromatic substituents.

Uniqueness

The uniqueness of (1-Methoxypropan-2-yl)[1-(thiophen-2-yl)ethyl]amine lies in the presence of the methoxypropan group. This feature enhances its solubility and reactivity compared to similar compounds, potentially influencing its biological activity and making it a valuable candidate for further research.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

199.10308534 g/mol

Monoisotopic Mass

199.10308534 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types